Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate is an organic compound that features a sulfinyl group attached to a benzene ring and a phenylprop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate typically involves the reaction of benzenesulfinyl chloride with methyl 3-phenylprop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various electrophiles such as halogens or nitro groups; reactions are usually conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 2-(benzenesulfonyl)-3-phenylprop-2-enoate.
Reduction: Methyl 2-(benzenesulfanyl)-3-phenylprop-2-enoate.
Substitution: Depending on the electrophile used, various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(benzenesulfonyl)-3-phenylprop-2-enoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl 2-(benzenesulfanyl)-3-phenylprop-2-enoate: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Methyl 2-(benzenesulfinyl)-3-phenylpropanoate: Similar structure but with a propanoate moiety instead of a prop-2-enoate moiety.
Uniqueness
Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and sulfanyl analogs. The conjugated double bond in the prop-2-enoate moiety also contributes to its unique properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90381-86-5 |
---|---|
Molekularformel |
C16H14O3S |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O3S/c1-19-16(17)15(12-13-8-4-2-5-9-13)20(18)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
CVTDNZLXXQBTBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CC=CC=C1)S(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.